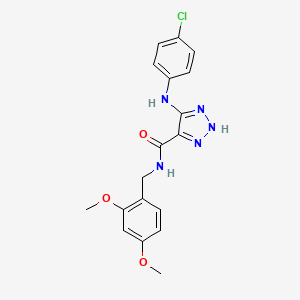![molecular formula C25H27N3O5 B14104850 methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14104850.png)
methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a tetrahydroisoquinoline moiety, and a carboxylate ester group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Formation of the Carboxylate Ester Group: The carboxylate ester group can be introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, where nucleophiles such as amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), in aprotic solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
科学研究应用
Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of substrates and thereby disrupting signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives include gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Tetrahydroisoquinoline Derivatives: Compounds like salsolinol and tetrahydropapaveroline, which have neuroactive properties.
Uniqueness
Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combined structural features of quinazoline and tetrahydroisoquinoline moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C25H27N3O5 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27N3O5/c1-33-24(31)18-10-11-20-21(15-18)26-25(32)28(23(20)30)13-6-2-3-9-22(29)27-14-12-17-7-4-5-8-19(17)16-27/h4-5,7-8,10-11,15H,2-3,6,9,12-14,16H2,1H3,(H,26,32) |
InChI 键 |
WORIVCRRWNDKGO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14104782.png)
![2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride](/img/structure/B14104788.png)
![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14104795.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104798.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B14104807.png)
![methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14104809.png)
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14104812.png)

![9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14104822.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104827.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104835.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B14104839.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104847.png)
